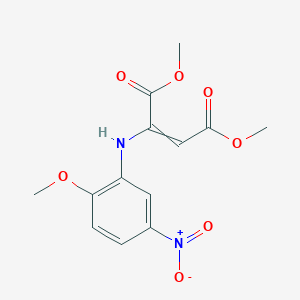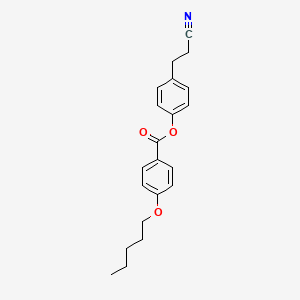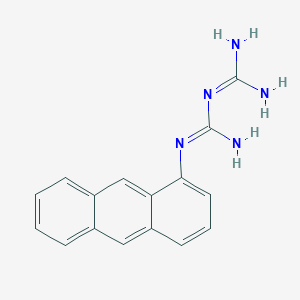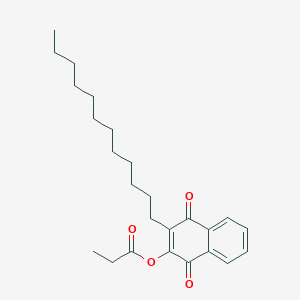![molecular formula C16H30N2O4 B14618435 [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate CAS No. 57908-43-7](/img/structure/B14618435.png)
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate is an organic compound characterized by its unique structure, which includes an acetate group and a diazenyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate can be achieved through a multi-step process:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-methylpentan-2-one with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique functional groups.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[(2-Hydroxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate: Similar structure but with a hydroxy group instead of an acetyloxy group.
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57908-43-7 |
|---|---|
Molekularformel |
C16H30N2O4 |
Molekulargewicht |
314.42 g/mol |
IUPAC-Name |
[2-[(2-acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)9-15(7,21-13(5)19)17-18-16(8,10-12(3)4)22-14(6)20/h11-12H,9-10H2,1-8H3 |
InChI-Schlüssel |
RFGUTQZLDJBGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(N=NC(C)(CC(C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




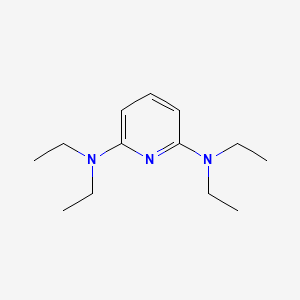
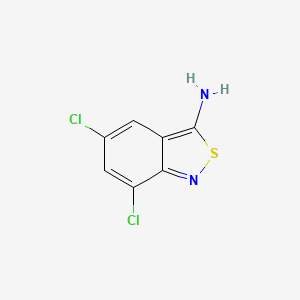
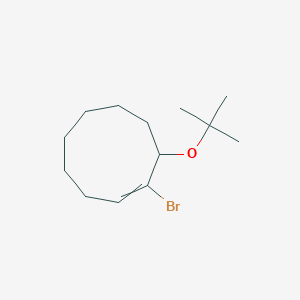

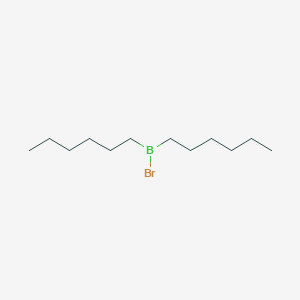
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
